molecular formula C9H7NO2 B080658 2-Hydroxybenzoylacetonitrile CAS No. 10523-47-4

2-Hydroxybenzoylacetonitrile

Cat. No. B080658
CAS RN: 10523-47-4
M. Wt: 161.16 g/mol
InChI Key: DOBMOJUDUIGABG-UHFFFAOYSA-N
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Description

2-Hydroxybenzoylacetonitrile is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol . The IUPAC name for this compound is 3-(2-hydroxyphenyl)-3-oxopropanenitrile .


Molecular Structure Analysis

The molecular structure of 2-Hydroxybenzoylacetonitrile consists of a benzene ring attached to a nitrile group and a hydroxyl group . The InChI representation of the molecule is InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)CC#N)O .


Physical And Chemical Properties Analysis

2-Hydroxybenzoylacetonitrile has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 61.1 Ų . The XLogP3 is 2 .

Scientific Research Applications

Photoluminescence Applications

2-Hydroxybenzoylacetonitrile derivatives have been found to have applications in photoluminescence. A study by Zhang et al. (2016) reported the copper-catalyzed synthesis of 2-aryl-3-cyanobenzofurans from o-hydroxybenzaldehydes and arylacetonitriles. These compounds emitted bright blue under UV light, with a quantum yield of up to 88.9%, indicating potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Zhang et al., 2016).

Electrochemical Applications

Adeniyi et al. (2020) conducted a cyclic voltammetric study of 2-hydroxybenzophenone derivatives, including 2-Hydroxybenzoylacetonitrile, in different solvents. The study examined the electrochemical behavior and determined the experimental highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. This research could be significant for understanding the electrochemical properties of these compounds, which is essential in various applications, including energy storage and conversion (Adeniyi et al., 2020).

Organic Synthesis

Singh and Wirth (2012) described a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents. This process used stoichiometric (diacetoxyiodo)benzene in acetonitrile, demonstrating a new pathway in organic synthesis that could be relevant for synthesizing complex organic molecules (Singh & Wirth, 2012).

properties

IUPAC Name

3-(2-hydroxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBMOJUDUIGABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483500
Record name 2-Hydroxybenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzoylacetonitrile

CAS RN

10523-47-4
Record name 2-Hydroxybenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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